molecular formula C8H9BrO2 B1279177 1-(4-Bromophenyl)ethane-1,2-diol CAS No. 92093-23-7

1-(4-Bromophenyl)ethane-1,2-diol

Cat. No. B1279177
Key on ui cas rn: 92093-23-7
M. Wt: 217.06 g/mol
InChI Key: ZDPJGAWPRHNQHI-UHFFFAOYSA-N
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Patent
US09126940B2

Procedure details

4-Bromostyrene (1.00 g, 5.46 mmol) was dissolved in 25 mls of 2:1 water acetone. To this was added 4-methylmorpholine N-oxide (0.704 g, 6.01 mmole) and osmium tetroxide (0.167 g, 0.061 mmole, 2.5% in t-BuOH). This mixture was stirred at room temperature for 16 hours, then diluted with EtOAc, washed once with 1N aq. HCl, once with saturated sodium bicarbonate solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting crude product was purified by Flash 40 Biotage (40M cartridge, 100% EtOAc as the eluant) to give 335 mgs (28%) of 1-(4-bromophenyl)ethane-1,2-diol as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.704 g
Type
reactant
Reaction Step Two
Quantity
0.167 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5](C=C)=[CH:4][CH:3]=1.C[N+]1([O-])[CH2:16][CH2:15][O:14]CC1.CC(C)=[O:20].O>CCOC(C)=O.[Os](=O)(=O)(=O)=O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:15]([OH:14])[CH2:16][OH:20])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C)C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)C.O
Step Two
Name
Quantity
0.704 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
0.167 g
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed once with 1N aq. HCl, once with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by Flash 40 Biotage (40M cartridge, 100% EtOAc as the eluant)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 335 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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